

# Unveiling the Kinase Selectivity Profile of PF-4800567

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## Compound of Interest

Compound Name: PF-4800567

Cat. No.: B610042

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A comprehensive analysis of the cross-reactivity of the potent Casein Kinase 1 epsilon (CK1ε) inhibitor, **PF-4800567**, reveals a high degree of selectivity, with notable off-target activity primarily observed at higher concentrations against the Epidermal Growth Factor Receptor (EGFR). This guide provides a detailed comparison of its inhibitory activity against its primary target and a broad panel of other kinases, supported by experimental data and protocols for researchers in drug discovery and development.

**PF-4800567** is a well-characterized, potent, and ATP-competitive inhibitor of Casein Kinase 1 epsilon (CK1ε), a key regulator of various cellular processes, including circadian rhythm.<sup>[1][2][3][4]</sup> In vitro biochemical assays have determined its IC<sub>50</sub> value for CK1ε to be 32 nM.<sup>[1][5]</sup> Notably, it exhibits a greater than 20-fold selectivity for CK1ε over the closely related isoform, Casein Kinase 1 delta (CK1δ), which it inhibits with an IC<sub>50</sub> of 711 nM.<sup>[1][2][3][4][5]</sup> This selectivity has made **PF-4800567** a valuable tool for dissecting the specific roles of CK1ε in cellular signaling pathways.

To further elucidate its specificity, **PF-4800567** was profiled against a diverse panel of 50 other protein kinases. The screening revealed that at a concentration of 1 μM, **PF-4800567** demonstrates significant inhibition (69%) only against the Epidermal Growth Factor Receptor (EGFR) in addition to its primary target. At a higher concentration of 10 μM, the inhibition of EGFR activity increased to 83%.<sup>[5]</sup> This indicates that while highly selective at lower concentrations, caution should be exercised in interpreting results from experiments using **PF-4800567** at concentrations in the micromolar range due to potential off-target effects on EGFR signaling. KINOMEScan profiling of **PF-4800567** against 97 kinases also showed a weak

binding affinity for Platelet-Derived Growth Factor Receptor Beta (PDGFRB) and Tropomyosin receptor kinase A (TRKA), in addition to CK1δ.

## Comparative Kinase Inhibition Profile of PF-4800567

The following table summarizes the inhibitory activity of **PF-4800567** against its primary targets and key off-targets. The data is compiled from in vitro kinase assays.

Kinase Target	IC50 (nM)	% Inhibition at 1 µM	% Inhibition at 10 µM
CK1ε	32	-	-
CK1δ	711	-	-
EGFR	-	69%	83%

## Experimental Protocols

The determination of the kinase inhibitory activity of **PF-4800567** was performed using a standardized in vitro kinase assay platform. The following protocol provides a detailed methodology for assessing the cross-reactivity of kinase inhibitors.

### Kinase Inhibition Assay (General Protocol):

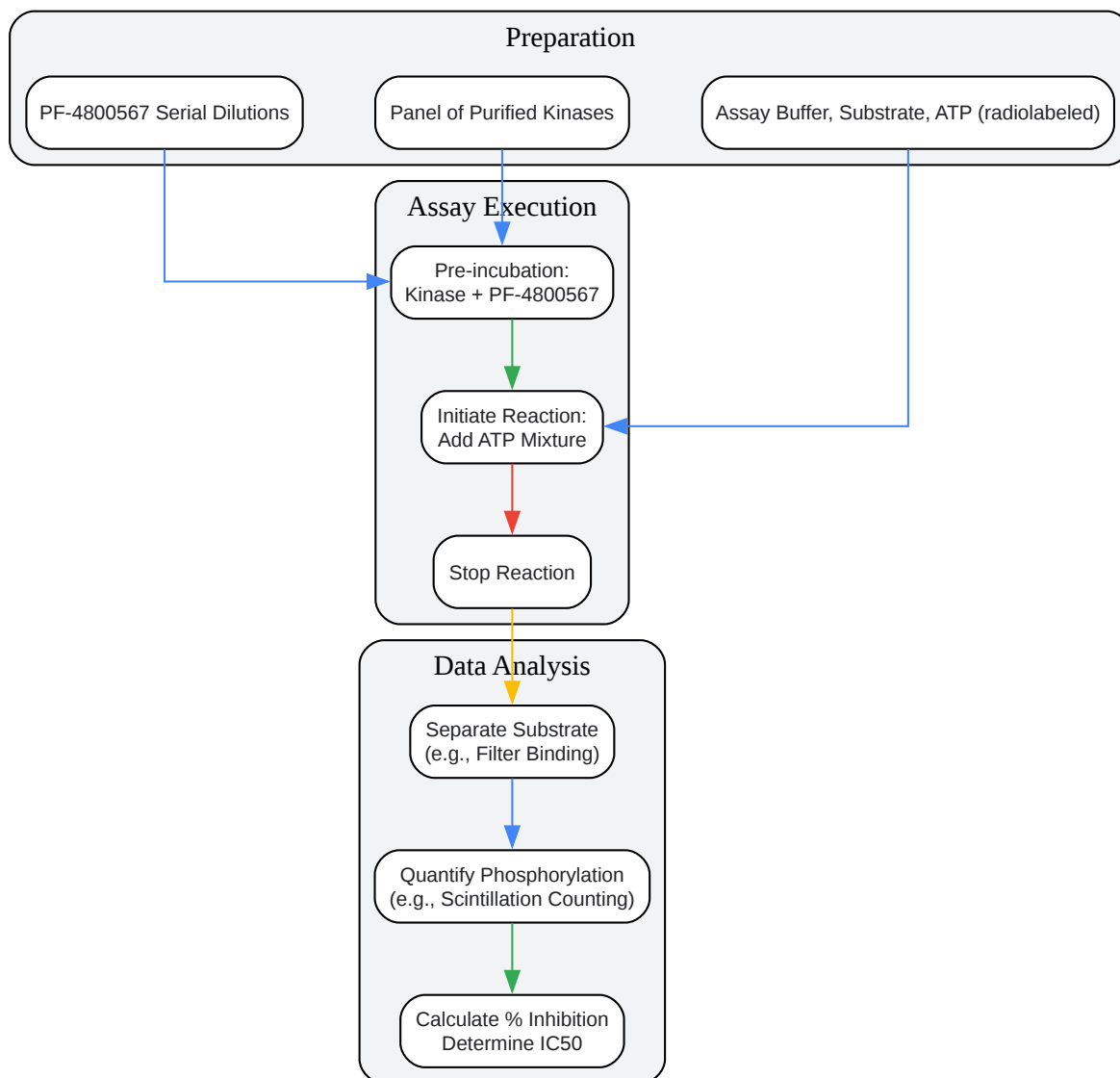
This protocol is based on the widely used radiometric assay format, which measures the incorporation of radiolabeled phosphate from ATP into a substrate by the kinase.

- **Reaction Mixture Preparation:** A reaction buffer is prepared containing the purified kinase, a specific substrate peptide, and a mixture of unlabeled ATP and radiolabeled  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ . The final ATP concentration is typically set at or near the  $K_m$  value for each specific kinase to ensure accurate determination of inhibitory potency.
- **Compound Incubation:** The test compound, **PF-4800567**, is serially diluted to the desired concentrations. A fixed volume of each dilution is pre-incubated with the kinase in the reaction buffer for a specified period (e.g., 10-15 minutes) at room temperature to allow for binding to the kinase.

- **Initiation of Kinase Reaction:** The kinase reaction is initiated by the addition of the ATP mixture. The reaction is allowed to proceed for a defined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
- **Termination of Reaction:** The reaction is stopped by the addition of a solution that denatures the kinase and precipitates the substrate, such as trichloroacetic acid (TCA).
- **Separation of Phosphorylated Substrate:** The phosphorylated substrate is separated from the unincorporated [ $\gamma$ - $^{32}\text{P}$ ]ATP. This is commonly achieved by spotting the reaction mixture onto a filter membrane (e.g., phosphocellulose paper) which binds the peptide substrate. The filter is then washed multiple times with a suitable buffer (e.g., phosphoric acid) to remove any unbound ATP.
- **Quantification of Kinase Activity:** The amount of radioactivity incorporated into the substrate on the filter paper is quantified using a scintillation counter.
- **Data Analysis:** The percentage of kinase activity remaining at each compound concentration is calculated relative to a control reaction containing no inhibitor (DMSO vehicle). The IC<sub>50</sub> value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

For broader kinase profiling, such as the Invitrogen SelectScreen™ Kinase Profiling Service, a similar principle is applied but often utilizes non-radiometric, fluorescence-based detection methods for higher throughput.

## Experimental Workflow for Kinase Cross-Reactivity Screening



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Caption: Workflow for assessing kinase inhibitor cross-reactivity.

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